molecular formula C28H28N4O3 B11256703 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11256703
M. Wt: 468.5 g/mol
InChI Key: PJKIFUGWWAKTQN-UHFFFAOYSA-N
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Description

The compound 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural attributes include:

  • Position 5 substitution: A methyloxazole ring linked via a methylene bridge to the core, with a p-tolyl (para-methylphenyl) group at the oxazole’s 2-position. This oxazole moiety may enhance metabolic stability and modulate electronic properties.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, though specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3

InChI Key

PJKIFUGWWAKTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods.
  • Companies often employ continuous flow reactors or batch processes to produce Compound X efficiently.

Chemical Reactions Analysis

Reactivity of the Pyrazinone Core

The pyrazinone ring (pyrazolo[1,5-a]pyrazin-4(5H)-one) is a key reactive site. Its carbonyl group and conjugated π-system enable nucleophilic and electrophilic interactions:

Reaction Type Conditions Outcome Source
Nucleophilic Addition Amines, alcoholsFormation of imine or hemiacetal intermediates at the C4 carbonyl position ,
Ring-Opening Strong acids/basesCleavage of the pyrazinone ring to form pyrazole-carboxamide derivatives ,
Electrophilic Substitution Halogenation (e.g., Cl₂, Br₂)Substitution at electron-rich positions (C3 or C7 of the pyrazinone ring) ,
  • Example : In related pyrazolo[1,5-a]pyrazin-4(5H)-ones, nucleophilic attack at the carbonyl by amines yields Schiff base derivatives, as observed in the synthesis of pyrazolo[1,5-a]pyrido[2,1-c]pyrazines .

Oxazole Ring Reactivity

The 5-methyl-2-(p-tolyl)oxazole substituent introduces additional reactivity:

Reaction Type Conditions Outcome Source
Hydrolysis Acidic (H₂SO₄) or basic (NaOH)Cleavage to form α-amino ketones or amides ,
Electrophilic Substitution Nitration, sulfonationSubstitution at the oxazole C5 position (directed by methyl and p-tolyl groups)
Cross-Coupling Pd-catalyzed (Suzuki, Heck)Functionalization of the p-tolyl group (if halogenated precursors exist) ,
  • Example : Oxazole rings in similar compounds undergo hydrolysis under acidic conditions to yield open-chain amides, a reaction pathway relevant to prodrug activation .

Butoxyphenyl Group Transformations

The 2-butoxyphenyl moiety participates in ether-specific reactions:

Reaction Type Conditions Outcome Source
Oxidative Cleavage Ozone, H₂O₂, or KMnO₄Conversion of the butoxy chain to a ketone or carboxylic acid ,
Demethylation BBr₃ or HICleavage of the ether bond to form phenolic derivatives
  • Example : Tertiary butyl ethers in aromatic systems are prone to oxidative cleavage, as demonstrated in the degradation of pyrazolone derivatives .

Functionalization via Side-Chain Modification

The methylene bridge (-CH₂-) linking the oxazole to the pyrazinone core offers alkylation or oxidation pathways:

Reaction Type Conditions Outcome Source
Oxidation KMnO₄, CrO₃Conversion of -CH₂- to -COOH or -C=O ,
Alkylation Alkyl halides, baseQuaternization of the methylene carbon (limited by steric hindrance) ,

Tautomerization and Rearrangement

The pyrazinone core may exhibit keto-enol tautomerism, influencing its reactivity:

Tautomer Conditions Implications Source
Keto Form Neutral or acidic pHDominant form; reactive toward nucleophiles at C4 ,
Enol Form Basic pHEnhanced aromaticity; potential for electrophilic substitution at C3/C7 ,

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Pyrazolo[1,5-a]pyrazine Core : This is typically achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Introduction of Functional Groups : The butoxyphenyl and oxazole moieties are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
  • Characterization Techniques : The structural characterization of the synthesized compound is performed using:
    • Infrared Spectroscopy (IR) : To identify functional groups.
    • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}\text{H} and 13C^{13}\text{C} NMR are employed to confirm the molecular structure.
    • Mass Spectrometry (MS) : To determine the molecular weight and confirm the composition.

The biological applications of 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated in various studies, highlighting its potential as an anti-cancer agent.

Anti-Cancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • A549 Lung Cancer Cells : Compounds similar to this derivative have shown dose-dependent inhibition, with some inducing G1-phase cell cycle arrest or apoptosis in A549 cells .
  • Mechanism of Action : The mechanism often involves the induction of oxidative stress in cancer cells, leading to increased apoptosis rates .

Antioxidant Activity

The compound also exhibits antioxidant properties:

  • Studies have demonstrated that pyrazolo derivatives can scavenge free radicals effectively, which is critical in combating oxidative stress-related diseases .
  • The antioxidant activity has been quantified using assays such as DPPH radical scavenging and 15-lipoxygenase inhibition assays .

Case Studies

Several studies provide insights into the applications of this compound:

  • Study on Cancer Cell Lines : A study focused on the synthesis of various pyrazolo derivatives demonstrated their efficacy against A549 lung cancer cells. The results indicated that certain compounds could significantly reduce cell viability through apoptosis induction .
  • Antioxidant Evaluation : In another investigation, a series of pyrazolo derivatives were synthesized and evaluated for their antioxidant potential using multiple assays. Compounds were shown to possess significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of these compounds with target proteins involved in cancer progression. These studies suggest that structural modifications can enhance binding affinity and biological efficacy .

Mechanism of Action

  • Compound X likely exerts its effects by binding to specific protein targets or modulating enzymatic activity.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues

A. Positional Isomerism (Butoxyphenyl Substitution)

  • 2-(4-Butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (): Differs in the butoxyphenyl substituent’s position (4- vs. 2-).

B. Heterocyclic Core Variations

  • Pyrazolo[1,5-a]pyrimidinones (–10): Replace pyrazinone with pyrimidinone, altering ring electronics. Example: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK80) shows enhanced metabolic stability due to trifluoromethyl groups. Pyrimidinones generally exhibit higher polarity than pyrazinones, affecting solubility and membrane permeability.

C. Oxazole-Containing Analogues

  • 7-(4-Methoxyphenyl)-10a-phenyl-2,3,10,10a-tetrahydro-5H-oxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-one (): Fused oxazole-pyrazolo-pyrazinone system synthesized via microwave-assisted methods (45% yield). The methoxyphenyl group offers moderate electron-donating effects compared to the target compound’s butoxyphenyl group, which increases lipophilicity (logP).

Key Observations :

  • Microwave synthesis () offers efficiency but lower yields compared to traditional methods.
  • Chlorination (POCl₃) and amination (morpholine) steps in pyrimidinone synthesis () highlight the versatility of pyrazolo-heterocycles.
Physicochemical Properties
Compound ID (Evidence) Molecular Weight (g/mol) Substituents logP (Predicted)
Target Compound (6) ~468.5 2-Butoxyphenyl, oxazolylmethyl ~3.8
G825-0240 (11) 460.92 4-Ethoxyphenyl, chlorophenyl-oxazole ~3.5
MK80 (10) ~531.3 Trifluoromethylphenyl, chlorophenyl ~4.2

Trends :

  • Longer alkoxy chains (butoxy vs.
  • Fluorinated groups (e.g., CF₃ in MK80) improve metabolic stability but may introduce toxicity risks.

Biological Activity

The compound 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that exhibits significant potential for various biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazolo derivatives, characterized by a unique combination of pyrazole and oxazole moieties. The molecular formula is C28H28N4O3C_{28}H_{28}N_{4}O_{3}, with a molecular weight of approximately 468.557 g/mol. The synthesis typically involves multi-step reactions integrating various functional groups to enhance its complexity and reactivity.

Key Structural Features

FeatureDescription
Molecular FormulaC28H28N4O3C_{28}H_{28}N_{4}O_{3}
Molecular Weight468.557 g/mol
Functional GroupsPyrazole, Oxazole
Structural CharacteristicsContains nitrogen atoms in the ring structure

The synthesis process often employs specific reagents and catalysts, including bases for deprotonation and acids for cyclization reactions. Key reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to This compound demonstrate notable antimicrobial activities. For instance, derivatives containing pyrazole linked to oxazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies have shown that certain derivatives significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

The mechanism of action for this compound likely involves interactions with specific biological targets. The oxazole and pyrazole rings may facilitate binding to protein targets involved in inflammatory responses or microbial resistance mechanisms. This interaction can lead to inhibition of bacterial growth or modulation of inflammatory pathways .

Study on Antibacterial Activity

In a recent study evaluating various pyrazolo derivatives, This compound was tested against multiple bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity with an EC50 value comparable to leading antibiotics. Notably, the compound showed complete inhibition at concentrations as low as 10 µg/mL against E. coli .

Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of related compounds found that those with similar structural features effectively inhibited COX-2 expression in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves refluxing precursors in ethanol or DMF-EtOH mixtures. For example, cyclization reactions under reflux (2–4 hours) with stoichiometric ratios of reactants (e.g., 10 mmol each) can yield intermediates, followed by recrystallization in DMF-EtOH (1:1) to purify the product . Optimization includes adjusting solvent polarity, temperature (80–120°C), and catalyst use (e.g., phosphorous oxychloride) to enhance yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (for aromatic proton and carbon environments), FTIR (to confirm functional groups like oxazole or pyrazine rings), and HRMS (for molecular weight validation) is essential. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer (λ = 0.71073 Å, T = 293 K) provides precise bond lengths and angles. Data refinement using software like SHELXTL ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving pyrazolo[1,5-a]pyrazin derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., protein-binding affinity or cytotoxicity) often arise from variations in assay conditions (e.g., pH, temperature) or structural modifications (e.g., substituent effects on the oxazole ring). Standardized protocols, such as using consistent protein concentrations (e.g., 15.4 g/L ammonium acetate buffer, pH 6.5) and validating results via orthogonal assays (e.g., SPR for binding kinetics), can mitigate inconsistencies . Comparative molecular docking studies may also explain divergent results .

Q. What methodologies are employed in determining the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : SC-XRD analysis reveals packing motifs and non-covalent interactions (e.g., C–H⋯O or π-π stacking). For example, the title compound crystallizes in a triclinic system (space group P1, a = 7.1709 Å, α = 81.156°) with a screw-boat conformation in the pyrazine ring. Weak intermolecular interactions stabilize the lattice, which can be quantified using R factors (e.g., R = 0.041, wR = 0.115). Hydrogen-bonding networks are visualized via Mercury software .

Q. How should experimental designs be structured to assess environmental stability and degradation pathways?

  • Methodological Answer : Adopt a split-plot design with controlled variables (e.g., pH, UV exposure) to study abiotic degradation. Long-term environmental fate studies (e.g., 2005–2011 frameworks) combine laboratory experiments (e.g., hydrolysis kinetics) with computational modeling (QSPR for partition coefficients). For biotic transformations, microbial assays in soil/water matrices track metabolite formation via LC-MS .

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